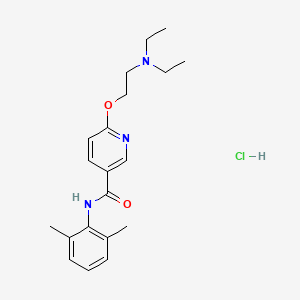
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is a synthetic compound that belongs to the class of nicotinamide derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The hydrochloride form indicates that it is a salt, which can enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nicotinamide derivatives typically involves multi-step organic reactions. The specific synthetic route for Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride would likely involve:
Starting Materials: Nicotinamide, 2,6-xylyl amine, and 2-diethylaminoethanol.
Reaction Steps:
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve optimization of the above synthetic route for large-scale production. This includes:
Catalysts: Use of suitable catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets the required purity and quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the diethylamino group.
Reduction: Reduction of the nicotinamide ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to reduced nicotinamide analogs.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their role in cellular metabolism and enzyme inhibition.
Medicine: Potential therapeutic agents for conditions such as cancer, neurodegenerative diseases, and skin disorders.
Industry: Used in the formulation of pharmaceuticals, cosmetics, and nutritional supplements.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: A simpler analog with well-known biological activities.
Nicotinamide Riboside: A precursor to NAD+ with potential anti-aging effects.
Nicotinamide Mononucleotide: Another NAD+ precursor with similar applications.
Uniqueness
Nicotinamide, 6-(2-diethylaminoethoxy)-N-(2,6-xylyl)-, hydrochloride is unique due to its specific structural modifications, which may confer distinct biological properties and therapeutic potential compared to other nicotinamide derivatives.
Propriétés
| 75348-38-8 | |
Formule moléculaire |
C20H28ClN3O2 |
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
6-[2-(diethylamino)ethoxy]-N-(2,6-dimethylphenyl)pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O2.ClH/c1-5-23(6-2)12-13-25-18-11-10-17(14-21-18)20(24)22-19-15(3)8-7-9-16(19)4;/h7-11,14H,5-6,12-13H2,1-4H3,(H,22,24);1H |
Clé InChI |
XMHXQJHMNQQQOJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)NC2=C(C=CC=C2C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



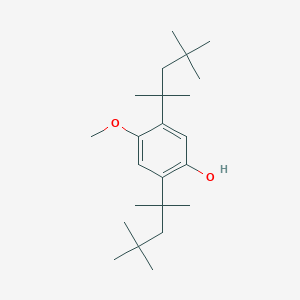

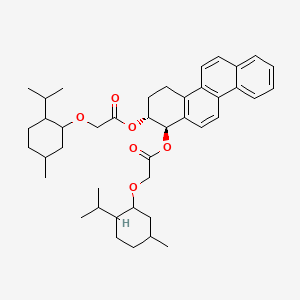
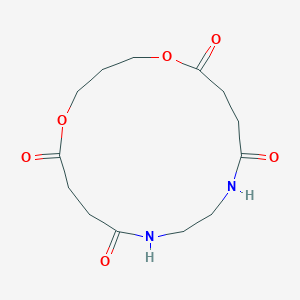
![N-(Propan-2-yl)-2-[(trifluoromethanesulfonyl)amino]benzamide](/img/structure/B14432695.png)
![N-(4-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14432698.png)

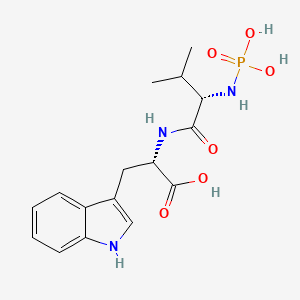
![3-Methyl-2-(4-methylphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14432715.png)

![4-[2-(1,4-dimethoxynaphthalen-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline](/img/structure/B14432738.png)
